5,7-dibromo-1H-indazol-3-ol is a heterocyclic compound that belongs to the indazole family. This compound is characterized by the presence of two bromine atoms at the 5 and 7 positions of the indazole ring and a hydroxyl group at the 3 position. Its molecular formula is , with a molar mass of approximately 251.93 g/mol. Indazoles, including 5,7-dibromo-1H-indazol-3-ol, are known for their diverse biological activities and are utilized in various medicinal and industrial applications, particularly due to their enhanced reactivity stemming from the bromine substituents.
5,7-dibromo-1H-indazol-3-ol can be sourced through synthetic routes that involve bromination processes. It falls under the classification of organic compounds, specifically as a halogenated derivative of indazole. The compound's synthesis is notable in medicinal chemistry for its potential applications in drug development.
The synthesis of 5,7-dibromo-1H-indazol-3-ol typically involves the bromination of 1H-indazol-3-ol through electrophilic aromatic substitution. This process can be achieved by treating 1H-indazol-3-ol with bromine in the presence of a catalyst such as iron(III) bromide, allowing for the introduction of bromine atoms at the desired positions.
Industrial Production Methods:
In industrial settings, large-scale bromination processes may utilize continuous flow reactors to ensure efficient and controlled reactions. Advanced purification techniques like recrystallization and chromatography are employed to achieve high purity and yield of the final product.
The molecular structure of 5,7-dibromo-1H-indazol-3-ol features a fused aromatic system typical of indazoles. The presence of two bromine atoms significantly influences its chemical reactivity. Key structural data include:
5,7-dibromo-1H-indazol-3-ol can undergo several types of chemical reactions:
Common Reagents and Conditions:
The reactions involving 5,7-dibromo-1H-indazol-3-ol yield various products depending on the type of reaction:
The mechanism of action for 5,7-dibromo-1H-indazol-3-ol involves its interaction with specific molecular targets such as enzymes and receptors. The presence of bromine enhances its binding affinity and selectivity towards these targets, potentially leading to inhibition or activation of various biological pathways. This interaction is crucial for its therapeutic effects in medicinal applications.
5,7-dibromo-1H-indazol-3-ol exhibits typical physical properties associated with halogenated organic compounds:
The compound's chemical properties are influenced by its molecular structure:
Relevant analyses indicate that these properties contribute to its utility in scientific research and industrial applications.
5,7-dibromo-1H-indazol-3-ol has several significant applications in scientific research:
Direct electrophilic bromination of 1H-indazol-3-ol using molecular bromine (Br₂) in polar solvents like acetic acid yields the 5,7-dibromo derivative. This method leverages the inherent electron-rich character of the indazole core, where the C-5 and C-7 positions are activated toward electrophilic substitution due to the electron-donating effect of the 3-hydroxyl group. However, overbromination at adjacent sites (e.g., C-4) can occur without careful stoichiometric control. Typically, a 2.2:1 molar ratio of Br₂ to indazole precursor maximizes dibromination while minimizing polybrominated byproducts. Reaction completion requires 8–12 hours at 25°C, with yields averaging 65–75% after recrystallization from ethanol/water mixtures [3] [9].
NBS offers superior regiocontrol compared to Br₂, particularly for selective monobromination at C-5 prior to C-7 functionalization. In anhydrous dimethylformamide (DMF), NBS (1.0 equivalent) reacts with 1H-indazol-3-ol at 0°C to afford 5-bromo-1H-indazol-3-ol in >90% regioselectivity. Subsequent dibromination requires elevated temperatures (70°C) and a second equivalent of NBS to install the C-7 bromo group. This stepwise approach achieves 85% overall yield and reduces halogen scrambling. Catalytic additives like p-toluenesulfonic acid (p-TsOH) accelerate the second bromination by polarizing NBS’s bromine moiety [3] [8] [9].
Solvent polarity critically influences reaction kinetics and regioselectivity. Non-polar solvents (e.g., dichloromethane, DCM) favor slower, more controlled bromination but risk incomplete conversion. Polar aprotic solvents (e.g., DMF) enhance reaction rates but may promote debromination side reactions at temperatures >80°C. Optimal conditions use DCM at 40°C for Br₂-mediated reactions, achieving 78% isolated yield of 5,7-dibromo-1H-indazol-3-ol. For NBS, acetonitrile at 25°C balances speed and selectivity, yielding 82% product purity. Low temperatures (0–5°C) suppress tribromide formation but prolong reaction times to 24 hours [3] [9].
Table 1: Bromination Optimization for 5,7-Dibromo-1H-indazol-3-ol
Brominating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity |
---|---|---|---|---|---|
Br₂ (2.2 eq) | Acetic acid | 25 | 12 | 75 | Moderate |
NBS (1 eq, stepwise) | DMF | 0 → 70 | 3 + 5 | 85 | High |
Br₂ (2.5 eq) | DCM | 40 | 8 | 78 | Moderate |
NBS (2.2 eq) | Acetonitrile | 25 | 6 | 82 | High |
A convergent route involves diazotization-cyclization of 2,4-dibromoaniline derivatives. Treatment with sodium nitrite (NaNO₂) in aqueous HCl at 0°C generates a diazonium intermediate, which undergoes intramolecular cyclization upon addition of hydroxylamine. The resulting 7-bromoindazol-3-ol is then brominated at C-5 using CuBr₂ in acetonitrile at 60°C. This method achieves 70% yield over two steps but requires strict pH control (pH 3–4) during diazotization to prevent diazonium decomposition. Impurities include trace amounts of triazole byproducts from competing cyclization pathways [4] [5].
Formic acid acts as both solvent and reducing agent for Cadogan-type cyclizations. 2,4-Dibromo-6-nitrobenzaldehyde is heated with formic acid at 100°C, reducing the nitro group to a nitrene intermediate that spontaneously cyclizes with the aldehyde to form the indazole core. The 3-hydroxyl group is introduced via hydrolysis of the resulting 3H-indazole with NaOH. Key advantages include avoiding transition-metal catalysts and achieving 80% yield in a single step. The mechanism proceeds via a [3,3]-sigmatropic rearrangement, confirmed by isotopic labeling studies. Reaction times under 3 hours minimize decarboxylation side products [3] [5].
The C-5 bromo substituent in 5,7-dibromo-1H-indazol-3-ol undergoes chemoselective Suzuki-Miyaura cross-coupling with arylboronic acids, leaving the C-7 bromide intact. Catalysis with PdCl₂(dppf) (5 mol%) in a 1:1 dioxane/water mixture at 90°C installs aryl groups (e.g., phenyl, 4-fluorophenyl) in 4–6 hours with 75–90% yields. Key parameters include:
Table 2: Suzuki Coupling at C-5 of 5,7-Dibromo-1H-indazol-3-ol
Arylboronic Acid | Catalyst | Base | Yield (%) | C-7 Bromide Retention |
---|---|---|---|---|
4-F-C₆H₄B(OH)₂ | PdCl₂(dppf) (5%) | Cs₂CO₃ | 88 | >99% |
3,5-(F)₂C₆H₃B(OH)₂ | Pd(OAc)₂ (3%) | K₂CO₃ | 75 | 97% |
4-CF₃-C₆H₄B(OH)₂ | PdCl₂(dppf) (5%) | Cs₂CO₃ | 92 | >99% |
The 3-hydroxyl group undergoes facile O-acylation under mild conditions. Acetylation with acetic anhydride (Ac₂O) in pyridine at 25°C quantitatively yields 5,7-dibromo-1H-indazol-3-yl acetate within 2 hours. Alternative derivatives include:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: